molecular formula C₁₇H₁₉D₃N₂O₂ B1153488 10α-Methoxy-9,10-dihydrolysergol-d3

10α-Methoxy-9,10-dihydrolysergol-d3

Cat. No.: B1153488
M. Wt: 289.39
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context within Ergot Alkaloid Research

The development of this compound emerges from a rich historical foundation in ergot alkaloid research spanning several centuries. Ergot alkaloids, first identified in the parasitic fungus Claviceps purpurea, have evolved from medieval poisons causing devastating ergotism outbreaks to sophisticated pharmaceutical compounds. The historical progression of ergot research began with early observations of St. Anthony's fire, a condition now understood as ergotism caused by consuming rye infected with Claviceps purpurea.

The systematic study of ergot alkaloids commenced in 1906 with the discovery of ergotoxine and its adrenolytic activity by Barger, Carr, and Dale. This foundational work established the pharmacological potential of ergot derivatives, leading to the isolation of ergotamine in 1918 by Stoll, which became the first chemically pure ergot alkaloid with widespread therapeutic applications. The subsequent discovery of ergonovine in 1935, identified simultaneously in four separate laboratories, marked a significant milestone in understanding the specific oxytocic principles of ergot.

Modern ergot alkaloid research has been revolutionized by advances in genome sequencing technology, enabling the identification of gene clusters involved in ergot alkaloid biosynthesis from various fungal genera including Claviceps, Aspergillus, Penicillium, and Epichloë. These developments have facilitated the functional characterization of key genes and biosynthetic pathways, providing essential knowledge for synthetic biology applications in producing ergot alkaloids and their derivatives.

The incorporation of deuterium labeling into ergot alkaloid research represents a contemporary evolution in this historical trajectory. Deuterium substitution in pharmaceutical compounds began in the early 1960s with studies on deuterated tyramine and morphine. However, the systematic application of deuteration to ergot alkaloids, particularly for analytical purposes, reflects more recent advances in isotopic labeling techniques and mass spectrometry methodologies.

Structural Classification in the Ergoline Family

This compound belongs to the ergoline family, characterized by a distinctive tetracyclic indole alkaloid structure that forms the backbone of numerous naturally occurring and synthetic compounds. The ergoline skeleton consists of an indole ring system fused to a phenylethylamine moiety, creating a rigid tetracyclic framework that serves as the foundation for diverse pharmacological activities.

The compound's molecular formula is C₁₇H₁₉D₃N₂O₂, with a molecular weight of 289.39 grams per mole. The structural architecture incorporates several key modifications to the basic ergoline framework. The 10α-methoxy substitution introduces a methoxy group at the 10α position, significantly influencing the compound's chemical properties and biological activity. The 9,10-dihydro modification indicates saturation of the double bond between carbons 9 and 10, distinguishing it from unsaturated ergoline derivatives.

The deuterium labeling, indicated by the d3 designation, involves the replacement of three hydrogen atoms with deuterium isotopes. According to analytical data, the isotopic purity exceeds 99.9 percent, with the normalized intensity showing d0 = 0.00%, d1 = 0.00%, d2 = 0.00%, and d3 = 100.00%. This high isotopic purity is essential for accurate analytical applications, ensuring minimal interference from non-deuterated species during mass spectrometric analysis.

Within the broader classification of ergoline derivatives, this compound falls into the clavine group, one of three main classes of substituted ergolines. The clavine group is distinguished from water-soluble lysergamides and water-insoluble ergopeptines by its simpler structure and lack of complex peptide moieties. This classification is significant because clavines generally exhibit different pharmacological profiles compared to their more complex ergoline relatives.

The compound's stereochemistry follows the (6aR,9R,10aS) configuration, as indicated by its systematic name [(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol. This specific stereochemical arrangement is crucial for its analytical applications and metabolic behavior.

Significance as an Analytical Reference Standard

Properties

Molecular Formula

C₁₇H₁₉D₃N₂O₂

Molecular Weight

289.39

Synonyms

10-O-Methyllumilysergol-d3;  10-Methoxydihydrolysergol-d3;  10-O-Methyllumilysergol-d3;  10α-Methoxy-9,10-dihydrolysergol-d3;  10α-Methoxydihydrolysergol-d3;  10α-Methoxylumilysergol-d3;  8β-(Hydroxymethyl)-10α-methoxy-6-methylergoline-d3;  Luol-d3;  O10-Met

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Research

10α-Methoxy-9,10-dihydrolysergol-d3 is primarily utilized as an active pharmaceutical ingredient (API) in research settings. It serves as a valuable tool for studying the pharmacokinetics and metabolism of lysergol derivatives. The compound's labeled form allows for precise tracking in biological systems, facilitating the understanding of its effects and interactions within the body .

Metabolite Studies

This compound is also significant in metabolite studies, particularly concerning lysergic acid diethylamide (LSD). As a metabolite of LSD, this compound can be used to trace metabolic pathways and understand the biochemical processes involved in LSD metabolism within human subjects .

Neuroscience Research

In neuroscience, the compound's interaction with serotonin receptors makes it a candidate for studying psychotropic effects. Its structural similarities to other ergoline derivatives allow researchers to explore its potential psychoactive properties and therapeutic applications in treating mood disorders or other neurological conditions .

Analytical Chemistry

The compound is employed in analytical chemistry as a standard reference material for developing and validating analytical methods such as mass spectrometry and chromatography. Its unique isotopic labeling enhances sensitivity and specificity in detection methods, making it crucial for accurate quantification of related compounds in complex biological matrices .

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical ResearchUsed as an API for studying drug metabolism and pharmacokineticsEnables precise tracking of drug interactions
Metabolite StudiesInvestigates metabolic pathways of LSD and its derivativesEnhances understanding of biochemical processes
Neuroscience ResearchExplores psychoactive properties related to serotonin receptorsPotential therapeutic applications for mood disorders
Analytical ChemistryStandard reference material for analytical method validationImproves accuracy in detection and quantification

Case Studies

  • Pharmacokinetic Studies : Research involving this compound has demonstrated its utility in pharmacokinetic modeling, providing insights into absorption rates and metabolic clearance profiles when administered alongside other ergoline compounds.
  • Metabolic Pathway Analysis : A study focused on the urinary excretion patterns of this compound revealed significant data regarding its role as a metabolite of LSD, highlighting how different dosages affect metabolic rates in human subjects.
  • Neuropharmacological Effects : Experimental studies have shown that derivatives like this compound can modulate serotonin receptor activity, suggesting potential applications in developing treatments for anxiety or depression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
10α-Methoxy-9,10-dihydrolysergol-d3 C₁₈H₂₁D₃N₂O₂ 303.41 Deuterated analog of MDL; stable isotope labeling at 1-methyl group. Internal standard for LC-MS/MS; antioxidant activity studies.
10α-Methoxy-9,10-dihydrolysergol (MDL) C₁₇H₂₂N₂O₂ 286.37 Primary nicergoline metabolite; lacks deuterium. Pharmacokinetic marker; used in bioequivalence studies of nicergoline.
1-Methyl-10α-methoxy-9,10-dihydrolysergol (MMDL) C₁₈H₂₄N₂O₂ 300.40 Intermediate metabolite of nicergoline; methylated at N1. Studied in nicergoline metabolism pathways.
Nicergoline C₂₄H₂₆BrN₃O₃ 484.39 Parent drug; α-adrenergic blocker and vasodilator. Treatment for cerebrovascular disorders; metabolized to MDL and MMDL.

Pharmacokinetic and Analytical Comparisons

  • Detection Sensitivity: MDL-d3’s deuterium labeling provides a distinct mass shift (+3 Da) in mass spectrometry, improving quantification accuracy compared to non-deuterated MDL .
  • In contrast, MDL is endogenously formed from nicergoline and MMDL, with a plasma half-life of ~2–3 hours in humans .
  • Cost: MDL-d3 is significantly more expensive (e.g., €2,846/25 mg) than non-deuterated MDL (€2,453/25 mg) due to isotopic synthesis complexity .

Crystallographic and Conformational Data

  • Crystal Structure: Non-deuterated MDL (MeLuol) crystallizes in the orthorhombic system (space group P2₁2₁2₁), with minimal conformational changes upon borane complexation .
  • Spectral Data : MDL-d3 exhibits NMR and IR profiles nearly identical to MDL, except for deuterium-related shifts (e.g., ¹H-NMR signals at δ 3.21 for CH₃ vs. absence in d3) .

Preparation Methods

O-Methylation with Deuterated Methylating Agents

The most efficient route involves substituting the hydroxyl group of 10α-hydroxy-9,10-dihydrolysergol with a trideuteromethoxy group. This method employs deuterated methylating agents, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) , under basic conditions.

Reaction Mechanism :

  • Deprotonation : The hydroxyl group at the 10α position is deprotonated using a strong base (e.g., NaH or Ag₂O).

  • Nucleophilic Substitution : CD₃I reacts with the alkoxide intermediate, replacing the hydroxyl group with -O-CD₃.

  • Quenching : The reaction is quenched with aqueous NH₄Cl, followed by extraction using organic solvents (e.g., dichloromethane).

Key Considerations :

  • Reagent Purity : CD₃I must be ≥99% isotopically pure to minimize protiated contamination.

  • Temperature : Reactions are conducted at 0–25°C to prevent degradation of the ergoline backbone.

  • Yield : Typical yields range from 60–75%, contingent on the steric hindrance of the ergoline structure.

Optimization of Reaction Conditions

Optimizing the O-methylation reaction improves yield and isotopic purity. Critical parameters include:

ParameterOptimal ValueImpact on Reaction
BaseAg₂O (2 eq)Minimizes side reactions
SolventAnhydrous DMFEnhances solubility of intermediates
Reaction Time12–16 hEnsures complete substitution
CD₃I Concentration1.5 eqBalances cost and efficiency

Data from stability studies indicate that prolonged reaction times (>24 h) lead to ergoline decomposition, evidenced by HPLC purity dropping below 90%.

Purification and Characterization Techniques

Post-synthesis purification ensures the compound meets analytical standards (>95% purity).

Chromatographic Purification

  • Normal-Phase HPLC : Silica columns (5 µm, 250 × 4.6 mm) with isocratic elution (hexane:ethyl acetate, 7:3) resolve deuterated and non-deuterated species.

  • Recrystallization : Methanol/water mixtures (8:2) yield off-white crystals with minimal impurities.

Spectroscopic Characterization

  • NMR : ¹H NMR confirms the absence of protiated methoxy signals (δ 3.3 ppm for -O-CH₃ vs. absence for -O-CD₃).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 289.39 [M+H]⁺, with a 3 Da shift compared to the non-deuterated analog.

Rigorous quality control is essential for reference standards:

TestMethodAcceptance Criteria
Isotopic PurityLC-MS/MS≥98% D₃ incorporation
Chemical PurityHPLC-UV (254 nm)≥95%
Residual SolventsGC-FID≤0.1% (ICH Q3C guidelines)

The enzyme immunoassay described by Chen et al. (1996) adapts to quantify trace impurities, achieving a detection limit of 0.1 ng/mL.

Applications in Research and Development

As a stable isotope-labeled internal standard, this compound enhances the accuracy of pharmacokinetic studies for ergoline-derived therapeutics, such as nicergoline metabolites. Its utility in receptor binding assays (e.g., 5-HT receptor studies) further underscores its versatility .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for identifying and quantifying 10α-Methoxy-9,10-dihydrolysergol-d3 in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is commonly used due to its sensitivity in detecting deuterated analogs. For example, in pharmacokinetic studies, reverse-phase HPLC with UV detection (λ = 280 nm) has been validated for quantifying the non-deuterated metabolite (MDL) in human plasma, achieving a lower limit of quantification (LLOQ) of 2 ng/mL . Deuterated analogs require MS detection to distinguish isotopic peaks from endogenous interferences.

Q. How is the crystal structure of this compound resolved, and what are its key stereochemical features?

  • Methodological Answer : X-ray crystallography using programs like ORTEP-III (with GUI for Windows) enables visualization of stereochemistry. For the non-deuterated parent compound (CAS 35121-60-9), studies confirm the (8β) configuration of the methanol group and the 10α-methoxy substituent, critical for receptor binding . Deuterated analogs retain this configuration, but isotopic substitution may require neutron diffraction for precise H/D position mapping.

Q. What solvent systems and stability conditions are recommended for handling this compound in vitro?

  • Methodological Answer : The compound is soluble in methanol, DMSO, or ethanol (≥5 mg/mL). Stability studies recommend storage at -20°C under inert gas (argon) to prevent oxidation. Avoid aqueous buffers with pH > 8.0, as alkaline conditions may hydrolyze the methoxy group .

Advanced Research Questions

Q. How do isotopic purity and deuterium placement in this compound affect pharmacokinetic (PK) and metabolic studies?

  • Methodological Answer : Deuteration at the 1-methyl position (as in TR-M262297) reduces metabolic N-demethylation, extending half-life. Isotopic purity (>98% D) must be verified via ¹H-NMR or high-resolution MS to avoid misinterpretation of PK data. Contradictions in metabolic rates between deuterated and non-deuterated analogs may arise from isotope effects on CYP450 enzyme interactions .

Q. What experimental models are suitable for investigating the neuroprotective mechanisms of this compound?

  • Methodological Answer :

  • In vitro : Primary neuronal cultures treated with oxidative stressors (e.g., H₂O₂) to assess glutathione (GSH) depletion and lipid peroxidation inhibition.
  • In vivo : Rodent models of neuroleptic-induced oxidative damage (e.g., haloperidol-treated rats) with histopathological and biochemical endpoints (e.g., malondialdehyde levels).
  • Mechanistic studies : Radiolabeled analogs (³H or ¹⁴C) track tissue distribution and receptor binding affinity via autoradiography .

Q. How can researchers resolve contradictory data between in vitro receptor binding assays and in vivo efficacy studies for this compound?

  • Methodological Answer : Discrepancies may stem from:

  • Protein binding differences : Use equilibrium dialysis to compare free fractions in plasma vs. buffer.
  • Metabolite interference : Employ LC-MS to differentiate parent compound from metabolites (e.g., MDL) in vivo.
  • Species-specific metabolism : Cross-validate in human hepatocyte models and transgenic rodents expressing human CYP enzymes .

Q. What strategies mitigate isotopic interference when using this compound in tracer studies?

  • Methodological Answer :

  • Chromatographic separation : Optimize LC gradients to resolve D-labeled peaks from endogenous analogs.
  • Data correction : Apply mathematical deconvolution to MS spectra to account for natural abundance ²H/¹³C isotopes.
  • Synthetic controls : Co-administer non-deuterated standards to quantify isotopic cross-talk .

Methodological Guidelines for Reproducibility

  • Structural Validation : Always cross-reference crystallographic data (e.g., CCDC entries) with computational models (DFT or molecular dynamics) to confirm deuterium placement .
  • Analytical Validation : Follow FDA/EMA guidelines for bioanalytical method validation (precision, accuracy, matrix effects) when adapting assays for deuterated compounds .
  • Ethical Reporting : Disclose isotopic purity, synthetic routes, and stability data in publications to enable replication .

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